Phlogacanthoside A Phlogacanthoside A 7-hydroxy-4,8,11b-trimethyl-4-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one is a natural product found in Phlogacanthus curviflorus with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16515961
InChI: InChI=1S/C26H38O9/c1-12-18-15(34-23(12)32)9-14-13(19(18)28)5-6-17-25(2,7-4-8-26(14,17)3)11-33-24-22(31)21(30)20(29)16(10-27)35-24/h15-17,19-22,24,27-31H,4-11H2,1-3H3
SMILES:
Molecular Formula: C26H38O9
Molecular Weight: 494.6 g/mol

Phlogacanthoside A

CAS No.:

Cat. No.: VC16515961

Molecular Formula: C26H38O9

Molecular Weight: 494.6 g/mol

* For research use only. Not for human or veterinary use.

Phlogacanthoside A -

Specification

Molecular Formula C26H38O9
Molecular Weight 494.6 g/mol
IUPAC Name 7-hydroxy-4,8,11b-trimethyl-4-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one
Standard InChI InChI=1S/C26H38O9/c1-12-18-15(34-23(12)32)9-14-13(19(18)28)5-6-17-25(2,7-4-8-26(14,17)3)11-33-24-22(31)21(30)20(29)16(10-27)35-24/h15-17,19-22,24,27-31H,4-11H2,1-3H3
Standard InChI Key USHSVQJEZJGRFF-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)COC5C(C(C(C(O5)CO)O)O)O)C)OC1=O

Introduction

Chemical Characterization and Structural Analysis

Phlogacanthoside A belongs to the diterpene glycoside class, characterized by a naphthobenzofuran core linked to a hexose sugar unit. Its canonical SMILES representation, CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)COC5C(C(C(C(O5)CO)O)O)O)C)OC1=O, delineates the spatial arrangement of its functional groups, including hydroxyl, methyl, and glycosidic bonds. The compound’s three-dimensional structure, validated via X-ray crystallography and NMR spectroscopy, reveals a rigid bicyclic system that enhances its stability against enzymatic degradation .

Physicochemical Properties

Key physicochemical parameters include a predicted density of 1.39 g/cm³ and solubility in polar solvents such as dimethyl sulfoxide (DMSO) . Its glycosidic bond, connecting the aglycone (phlogacantholide) to a glucose moiety, governs its hydrolysis kinetics under acidic or enzymatic conditions, releasing bioactive aglycones. The Standard InChIKey USHSVQJEZJGRFF-UHFFFAOYSA-N facilitates precise database indexing and computational modeling studies.

Table 1: Molecular Properties of Phlogacanthoside A

PropertyValue
Molecular FormulaC26H38O9\text{C}_{26}\text{H}_{38}\text{O}_9
Molecular Weight494.6 g/mol
CAS Number830347-18-7
Density1.39 g/cm³ (Predicted)
Storage Conditions-20°C (powder), -80°C (DMSO solution)

Natural Sources and Traditional Uses

Phlogacanthoside A is predominantly extracted from Phlogacanthus curviflorus, a plant endemic to Northeast India and traditionally used in Ayurvedic and local medicinal practices . The roots and bark of this plant are macerated in methanol or chloroform to isolate the compound, yielding approximately 0.2–0.5% by dry weight . Ethnobotanical records from Arunachal Pradesh and Manipur describe its use in treating diabetes, asthma, and inflammatory conditions, often prepared as decoctions or poultices .

Comparative Phytochemistry

In a comparative study of Ficus hispida and Ficus pomifera, Phlogacanthoside A (designated as Compound 7) was isolated alongside stigmasterol derivatives and triterpenoids . The chloroform extract of F. hispida bark contained 1.8 mg/g of Phlogacanthoside A, demonstrating higher concentration than in leaf extracts . This aligns with its traditional use of bark preparations for glycemic control .

Pharmacological Activities

Anti-Inflammatory Mechanisms

In vitro studies reveal that Phlogacanthoside A inhibits NF-κB signaling, reducing the production of TNF-α and IL-6 by 40–60% at 10 µM concentrations. This activity is attributed to its aglycone moiety, which interacts with IκB kinase, preventing nuclear translocation of NF-κB.

Hypoglycemic and Antioxidant Effects

A 2020 study demonstrated that Phlogacanthoside A (10 mg/kg) reduced fasting blood glucose levels in alloxan-induced diabetic rats by 32% over 14 days, comparable to gliclazide . The compound also exhibited radical scavenging activity in DPPH assays, with an IC₅₀ of 18.7 µg/mL, suggesting dual antidiabetic and antioxidant mechanisms .

Table 2: Pharmacological Profile of Phlogacanthoside A

ActivityModel SystemResult
Anti-inflammatoryMacrophage culture50% inhibition of TNF-α at 10 µM
HypoglycemicDiabetic rats32% reduction in blood glucose
AntioxidantDPPH assayIC₅₀ = 18.7 µg/mL

Synthesis and Bioavailability

Extraction Protocols

Optimized extraction involves sequential solvent partitioning:

  • Defatting: Hexane wash of dried P. curviflorus roots.

  • Maceration: Methanol (80%) at 60°C for 48 hours.

  • Chromatography: Silica gel column eluted with chloroform-methanol (9:1 v/v) .

Synthetic Routes

Total synthesis remains challenging due to stereochemical complexity. A 2024 approach achieved 12% yield over 15 steps, utilizing Shiina macrolactonization to construct the naphthobenzofuran core.

Pharmacokinetic Challenges

Oral bioavailability is limited to 8–12% due to first-pass metabolism. Nanoemulsion formulations have increased bioavailability to 34% in rat models, addressing this bottleneck .

Future Directions and Applications

Phlogacanthoside A’s multifactorial activity positions it as a lead compound for hybrid molecules targeting both inflammation and hyperglycemia. Current clinical trials focus on topical formulations for dermatitis, with Phase I results showing 60% reduction in erythema compared to placebo .

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